Pyrrolidine-2,5-dicarboxamide
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Overview
Description
Pyrrolidine-2,5-dicarboxamide is a nitrogen-containing heterocyclic compound featuring a five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2,5-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of N-hydroxysuccinimide with diamines under specific conditions . Another method includes the condensation of α,β-unsaturated anhydrides with amine derivatives . These reactions typically require controlled pH levels and temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Pyrrolidine-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolidine-2,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Prolinol
- Pyrrolizines
Comparison: Pyrrolidine-2,5-dicarboxamide is unique due to its dual amide functional groups, which enhance its binding affinity and specificity for certain biological targets. Compared to pyrrolidine-2-one and pyrrolidine-2,5-dione, this compound exhibits greater versatility in chemical modifications and a broader range of biological activities .
Biological Activity
Pyrrolidine-2,5-dicarboxamide (PDCA) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of PDCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which allows it to interact with various biological targets. The compound can exist in different stereoisomeric forms, influencing its biological activity. The general formula for PDCA is C6H11N3O2, and it is often used as a chiral auxiliary in asymmetric synthesis due to its ability to enhance enantioselectivity in chemical reactions .
The biological activity of PDCA primarily stems from its ability to interact with specific enzymes and receptors. It has been shown to:
- Inhibit Enzyme Activity : PDCA can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity. This characteristic is particularly useful in drug development for targeting specific metabolic pathways.
- Modulate Receptor Activity : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways that are crucial for maintaining physiological balance .
Anticancer Activity
Research indicates that derivatives of PDCA exhibit promising anticancer properties. In vitro studies have demonstrated that PDCA can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:
- Case Study : A study involving PDCA derivatives showed significant cytotoxic effects against non-small cell lung adenocarcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cells. The mechanism involved the induction of oxidative stress leading to apoptosis .
Antimicrobial Effects
PDCA has also been investigated for its antimicrobial properties. Its derivatives have shown activity against various bacterial strains, including multidrug-resistant pathogens.
- Case Study : In a study focusing on the antibacterial effects of PDCA derivatives, it was found that these compounds inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported below 10 µM for several strains .
Anti-inflammatory Properties
The anti-inflammatory potential of PDCA has been explored in various models. It appears to modulate cytokine production and reduce inflammation markers.
- Research Findings : In animal models, PDCA administration resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its role in managing inflammatory responses .
Comparative Analysis
To better understand the biological activity of PDCA, a comparison with related compounds is beneficial. Below is a summary table highlighting key features:
Compound Name | Structure | Key Features |
---|---|---|
Pyrrolidine-2,5-dicarboxylic acid | Structure | Chiral building block; used in asymmetric synthesis |
N-methyl-L-proline | Structure | Proline derivative; involved in peptide synthesis |
L-hydroxyproline | Structure | Hydroxy derivative; important for collagen synthesis |
(2S)-Proline | Structure | Precursor for various derivatives; key role in proteins |
Properties
CAS No. |
484664-62-2 |
---|---|
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
pyrrolidine-2,5-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
InChI Key |
HDAFHZGMAVLQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1C(=O)N)C(=O)N |
Origin of Product |
United States |
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